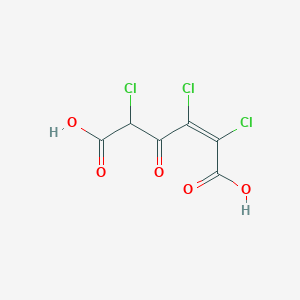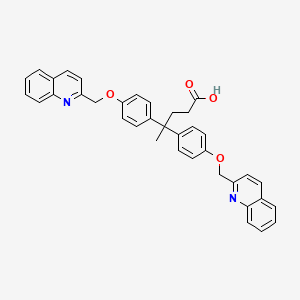
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a pentanoic acid backbone with two quinolylmethoxyphenyl groups attached at the 4,4-positions. The presence of quinoline moieties imparts specific chemical properties that make this compound valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-quinolylmethanol: This intermediate is synthesized by reacting quinoline with formaldehyde in the presence of a catalyst.
Formation of 4-(2-quinolylmethoxy)phenyl compound: The 2-quinolylmethanol is then reacted with 4-hydroxybenzaldehyde under basic conditions to form 4-(2-quinolylmethoxy)benzaldehyde.
Condensation Reaction: The 4-(2-quinolylmethoxy)benzaldehyde undergoes a condensation reaction with 4,4-bis(4-hydroxyphenyl)pentanoic acid in the presence of a suitable acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of efficient catalysts to streamline the process.
化学反应分析
Types of Reactions
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moieties can be oxidized to form quinoline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential as a therapeutic agent, particularly in the inhibition of leukotriene formation.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of leukotrienes by targeting the five-lipoxygenase-activating protein. This inhibition occurs through the binding of the compound to the active site of the protein, thereby preventing the conversion of arachidonic acid to leukotrienes.
相似化合物的比较
Similar Compounds
4,4-Bis(4-hydroxyphenyl)pentanoic acid: A structurally similar compound with hydroxyl groups instead of quinolylmethoxy groups.
4,4-Bis(4-methoxyphenyl)pentanoic acid: Another similar compound with methoxy groups instead of quinolylmethoxy groups.
Uniqueness
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid is unique due to the presence of quinoline moieties, which impart specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.
属性
分子式 |
C37H32N2O4 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC 名称 |
4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoic acid |
InChI |
InChI=1S/C37H32N2O4/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31/h2-21H,22-25H2,1H3,(H,40,41) |
InChI 键 |
JZNYKMFUBPEYJE-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5 |
同义词 |
4,4-bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid ABT 080 ABT-080 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241247.png)

![(3R)-3-[(3S,6R,9S,11R,15S,18S,21R,24R,28R,31S,34R,40S,43S,44S)-31-(3-aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide;hydrochloride](/img/structure/B1241251.png)
![(2S)-2-[(3S,6S,9Z,12S,15S,18S,21S,24R,27S)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-[(1S)-2-chloro-1-hydroxyethyl]-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-[(1S)-1-hydroxyethyl]-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1241255.png)
![2-Tert-butyl-6-[hydroxy-(1-methyl-5-nitroimidazol-2-yl)methyl]-4-methoxyphenol](/img/structure/B1241256.png)
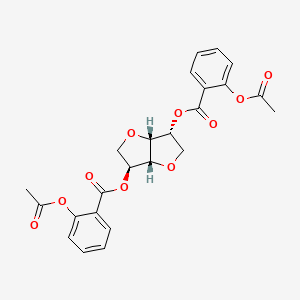
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium](/img/structure/B1241259.png)
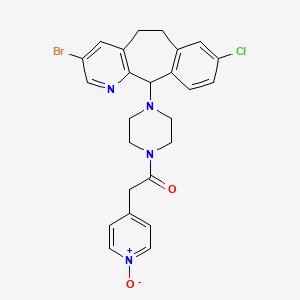
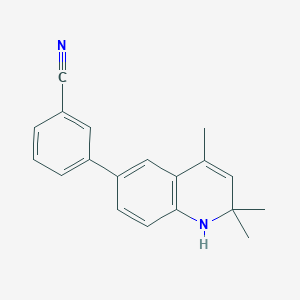
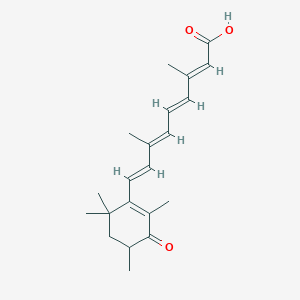
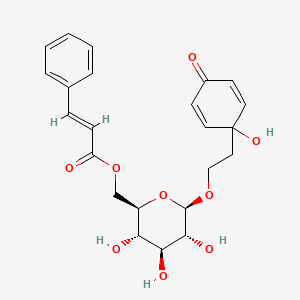
![(1S,2S,3R,4R)-2-(2-amino-1H-imidazol-5-yl)-3,4-bis[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B1241268.png)
![4-chloro-N-[4-[3-(methylthio)anilino]-4-oxobutyl]benzamide](/img/structure/B1241269.png)
